molecular formula C27H29NO3 B11276885 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-phenylpropyl)benzamide

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-phenylpropyl)benzamide

Cat. No.: B11276885
M. Wt: 415.5 g/mol
InChI Key: KNPHJQJMPCFEMK-UHFFFAOYSA-N
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Description

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-phenylpropyl)benzamide is a complex organic compound that features a benzofuran moiety, a phenylpropyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-phenylpropyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-phenylpropyl)benzamide is unique due to its combination of a benzofuran moiety with a benzamide structure and a phenylpropyl group. This unique structure may confer specific biological activities and properties not found in similar compounds .

Properties

Molecular Formula

C27H29NO3

Molecular Weight

415.5 g/mol

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-phenylpropyl)benzamide

InChI

InChI=1S/C27H29NO3/c1-27(2)18-23-11-6-12-24(25(23)31-27)30-19-21-13-15-22(16-14-21)26(29)28-17-7-10-20-8-4-3-5-9-20/h3-6,8-9,11-16H,7,10,17-19H2,1-2H3,(H,28,29)

InChI Key

KNPHJQJMPCFEMK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4)C

Origin of Product

United States

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